REACTION_CXSMILES
|
Br[C:2]1[C:7]([F:8])=[C:6]([Cl:9])[CH:5]=[CH:4][N:3]=1.O.CCOCC.[CH3:16][N:17](C=O)C>[C-]#N.[Zn+2].[C-]#N>[Cl:9][C:6]1[CH:5]=[CH:4][N:3]=[C:2]([C:16]#[N:17])[C:7]=1[F:8] |f:4.5.6|
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Name
|
|
Quantity
|
7.3 g
|
Type
|
reactant
|
Smiles
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BrC1=NC=CC(=C1F)Cl
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Name
|
palladium tetrakistriphenylphosphine
|
Quantity
|
4.01 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
zinc cyanide
|
Quantity
|
4.07 g
|
Type
|
catalyst
|
Smiles
|
[C-]#N.[Zn+2].[C-]#N
|
Name
|
palladium tetrakis triphenylphosphine
|
Quantity
|
4.01 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
heated to 100° C. for 90 minutes
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Duration
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90 min
|
Type
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TEMPERATURE
|
Details
|
to cool to room temperature
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Type
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FILTRATION
|
Details
|
The resulting mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to remove insoluble solids
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Type
|
CUSTOM
|
Details
|
the filtrate was partitioned
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Type
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EXTRACTION
|
Details
|
the aqueous layer was extracted with ether (400 mL)
|
Type
|
WASH
|
Details
|
The combined ether extracts were washed with water (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
This residue was purified by chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient of 10-100% CH2Cl2 in hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=NC=C1)C#N)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |